molecular formula C18H20Cl3N3O2S2 B2610820 2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride CAS No. 1219169-34-2

2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride

Cat. No.: B2610820
CAS No.: 1219169-34-2
M. Wt: 480.85
InChI Key: SYHHLFUXWKNLDK-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride is a synthetic small molecule building block designed for research and development. This compound belongs to a class of molecules featuring a benzothiazole core linked to a dichlorothiophene carboxamide via a dimethylaminoethyl chain. The benzothiazole scaffold is a privileged structure in medicinal chemistry, known for its widespread pharmacological activities and presence in compounds with significant research value across various therapeutic areas . The specific molecular architecture of this reagent, which incorporates a 6-ethoxy substitution on the benzothiazole ring and a 2,5-dichloro pattern on the thiophene ring, is engineered to modulate the compound's electronic properties, lipophilicity, and binding affinity for specific biological targets. The hydrochloride salt form enhances the compound's stability and solubility in aqueous research buffers. As a key intermediate, this chemical is intended for use in exploratory biology, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies, particularly in the discovery of new enzyme inhibitors or receptor modulators. This product is strictly for research use in a laboratory setting and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2,5-dichloro-N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)thiophene-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19Cl2N3O2S2.ClH/c1-4-25-11-5-6-13-14(9-11)26-18(21-13)23(8-7-22(2)3)17(24)12-10-15(19)27-16(12)20;/h5-6,9-10H,4,7-8H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYHHLFUXWKNLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)N(CCN(C)C)C(=O)C3=C(SC(=C3)Cl)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Dichloro substituents : Enhancing biological activity through halogenation.
  • Dimethylamino group : Known to improve solubility and enhance interactions with biological targets.
  • Benzo[d]thiazole moiety : Associated with various pharmacological activities.

Antibacterial Activity

Research indicates that derivatives of benzo[d]thiazole, including the target compound, exhibit significant antibacterial properties. A study evaluated the antibacterial effects of related compounds against various bacterial strains:

Compound NameConcentration (mM)Zone of Inhibition (mm)
5a8E. coli: 8, S. aureus: 9
5b7.5E. coli: 7
5c7E. coli: 6

The results show that the compound effectively inhibits bacterial growth, suggesting a potential application in treating bacterial infections .

Antifungal Activity

Compounds similar to the target compound have demonstrated antifungal properties in vitro. The minimal inhibitory concentration (MIC) for certain derivatives was found to be as low as 50 µg/mL against various fungal strains, indicating a strong antifungal activity .

Anticancer Activity

The anticancer potential of the compound has been investigated through cytotoxicity assays against tumorigenic cell lines. For instance, derivatives of benzothiazole exhibited selective cytotoxicity against cancer cells while sparing normal cells:

CompoundEC50 (ng/mL)
15a32
15b30
15c28

These findings suggest that the compound could be developed into a therapeutic agent for cancer treatment due to its selective action .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of protein synthesis : By interacting with bacterial ribosomes.
  • Induction of apoptosis in cancer cells : Triggering programmed cell death pathways.
  • Reactive oxygen species (ROS) generation : Leading to oxidative stress in targeted cells .

Case Studies

  • Study on Anticancer Activity : A recent study on benzo[d]thiazole derivatives highlighted their effectiveness in inhibiting T-cell proliferation, with one derivative showing an IC50 value of 0.004μM0.004\mu M, indicating potent activity against specific cancer types .
  • Antibacterial and Antifungal Screening : Another comprehensive screening assessed various compounds for their antibacterial and antifungal activities, confirming the efficacy of compounds similar to the target compound against both gram-positive and gram-negative bacteria .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it a candidate for pharmaceutical development:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures can inhibit bacterial growth. For instance, benzothiazole derivatives have been reported to possess significant antibacterial properties against Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The specific compound may share these properties due to its structural similarities.
  • Antioxidant Properties :
    • Research indicates that compounds containing thiazole and thiophene rings can exhibit antioxidant activities. These properties are important for developing treatments for oxidative stress-related diseases .
  • Ubiquitination Inhibition :
    • The compound has potential applications in inhibiting the ubiquitination process within cells, which is crucial for regulating protein degradation and cellular homeostasis. This mechanism can be targeted for therapeutic interventions in cancer and neurodegenerative diseases .

Therapeutic Applications

Given its biological activities, the compound could be explored for various therapeutic applications:

  • Antibacterial Agents :
    • Due to its potential antimicrobial activity, this compound could be developed as a new class of antibiotics, especially against resistant strains of bacteria .
  • Antioxidant Therapies :
    • The antioxidant properties suggest possible applications in preventing or treating conditions linked to oxidative stress, such as cardiovascular diseases and neurodegeneration .
  • Cancer Treatment :
    • By inhibiting ubiquitination, the compound may be useful in cancer therapies where the regulation of protein degradation is critical for tumor progression .

Case Studies

Several studies provide insights into the effectiveness of compounds structurally related to 2,5-dichloro-N-(2-(dimethylamino)ethyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)thiophene-3-carboxamide hydrochloride:

  • Benzothiazole Derivatives :
    • A study reported on a series of benzothiazole derivatives which showed promising antibacterial activity against ESKAPE pathogens. The structure-activity relationship suggested that modifications similar to those in the compound of interest could enhance efficacy .
  • Inhibition of Ubiquitination :
    • In vitro studies demonstrated that certain thiazole derivatives could effectively inhibit ubiquitin-proteasome pathways, leading to increased apoptosis in cancer cells . This supports the hypothesis that our compound may have similar effects.
  • Antioxidant Testing :
    • A comparative analysis of various Schiff base ligands revealed that certain modifications led to enhanced antioxidant capabilities. This indicates that structural variations like those present in the target compound can significantly influence biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s closest structural analogues include:

  • Thiophene-3-carboxamides with benzothiazole substituents: These derivatives often exhibit enhanced binding to biological targets due to the planar aromatic benzothiazole moiety, which facilitates π-π interactions. For example, 2,3-dihydro-1,2-benzothiazole 1,1-dioxides (e.g., compound 11 in ) share the benzothiazole scaffold but lack the ethoxy and dimethylaminoethyl groups, resulting in reduced solubility and altered bioactivity .
  • N-(2-(Dimethylamino)ethyl)carboxamides: Compounds with this substituent, such as those in , demonstrate improved cellular permeability due to the tertiary amine’s protonation at physiological pH. However, the absence of chlorine atoms in these analogues may reduce electrophilic reactivity critical for covalent target binding .

Pharmacological Profile vs. 1,3,4-Thiadiazole Derivatives

1,3,4-Thiadiazoles () are known for their broad-spectrum antimicrobial and antitumor activities. Unlike the target compound, these derivatives often feature sulfur-rich cores that enhance redox activity but may increase toxicity. For instance, N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)carboxamides exhibit potent antifungal activity but lack the thiophene scaffold, which could limit their application in neurological targets due to reduced blood-brain barrier penetration .

Pharmacopeial Relevance

Complex thiazole-containing pharmaceuticals (), such as (S)-N-[(2S,4S,5S)-5-(Thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]-2-{3-[[2S,4S,5S)-5-(thiazol-5-ylmethoxycarbonylamino)-4-hydroxy-1,6-diphenylhexan-2-yl]ureido}-3-methylbutanamide, emphasize the therapeutic value of heterocyclic diversity. However, these compounds often prioritize hydroxy and ureido groups over chloro and ethoxy substituents, leading to divergent ADME profiles .

Data Tables

Table 1: Structural and Functional Comparison

Compound Class Key Features Bioactivity (Reported) Reference
Target Compound 2,5-dichloro-thiophene, 6-ethoxybenzothiazole, dimethylaminoethyl Hypothesized antimicrobial N/A
1,3,4-Thiadiazoles Sulfur-rich core, trichloroethyl groups Antifungal, antitumor
Benzothiazole 1,1-dioxides Planar aromatic system, sulfonamide Unspecified (structural studies)
Pharmacopeial thiazole derivatives Hydroxy, ureido, diphenylhexane backbone Protease inhibition

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